Cas no 2172438-75-2 (2-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamidoacetic acid)

2-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamidoacetic acid 化学的及び物理的性質
名前と識別子
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- EN300-1501307
- 2-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]acetic acid
- 2172438-75-2
- 2-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamidoacetic acid
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- インチ: 1S/C26H30N2O6/c1-3-26(16-33-2,24(31)28(14-23(29)30)17-12-13-17)27-25(32)34-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,3,12-16H2,1-2H3,(H,27,32)(H,29,30)
- InChIKey: ODMBLFOGZGPTJD-UHFFFAOYSA-N
- ほほえんだ: O=C(C(COC)(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC(=O)O)C1CC1
計算された属性
- せいみつぶんしりょう: 466.21038668g/mol
- どういたいしつりょう: 466.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 11
- 複雑さ: 734
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamidoacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1501307-250mg |
2-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]acetic acid |
2172438-75-2 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1501307-5000mg |
2-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]acetic acid |
2172438-75-2 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1501307-100mg |
2-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]acetic acid |
2172438-75-2 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1501307-50mg |
2-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]acetic acid |
2172438-75-2 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1501307-1000mg |
2-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]acetic acid |
2172438-75-2 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1501307-1.0g |
2-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]acetic acid |
2172438-75-2 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1501307-500mg |
2-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]acetic acid |
2172438-75-2 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1501307-2500mg |
2-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]acetic acid |
2172438-75-2 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1501307-10000mg |
2-[N-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanamido]acetic acid |
2172438-75-2 | 10000mg |
$14487.0 | 2023-09-27 |
2-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamidoacetic acid 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
2-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamidoacetic acidに関する追加情報
Research Brief on 2-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamidoacetic acid (CAS: 2172438-75-2)
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of specialized amino acid derivatives in drug development and peptide synthesis. Among these, the compound 2-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamidoacetic acid (CAS: 2172438-75-2) has emerged as a critical building block for the synthesis of novel peptides and small-molecule therapeutics. This research brief provides an overview of the latest findings related to this compound, focusing on its chemical properties, applications, and recent research developments.
The compound, characterized by its unique cyclopropyl and fluorenylmethoxycarbonyl (Fmoc) protecting groups, has been extensively studied for its role in solid-phase peptide synthesis (SPPS). Recent studies have demonstrated its utility in the construction of complex peptide architectures, particularly those requiring sterically hindered or conformationally constrained amino acid residues. The presence of the methoxymethyl group further enhances its solubility and reactivity, making it a versatile reagent in modern peptide chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 2172438-75-2 in the synthesis of cyclic peptides targeting G-protein-coupled receptors (GPCRs). The study reported that the incorporation of this derivative improved the metabolic stability and binding affinity of the resulting peptides, suggesting its potential in the development of next-generation therapeutics for neurological disorders. The compound's ability to introduce conformational constraints was particularly noted as a key factor in enhancing peptide-receptor interactions.
Another significant application of 2172438-75-2 was highlighted in a recent patent application (WO2023056421A1), where it was employed as a key intermediate in the synthesis of macrocyclic inhibitors for viral proteases. The patent detailed a novel synthetic route that leveraged the compound's reactivity to achieve high yields and purity, underscoring its industrial relevance. This development aligns with the growing demand for efficient and scalable methods to produce complex bioactive molecules.
From a chemical perspective, the stability and handling of 2172438-75-2 have been subjects of ongoing research. A 2024 study in Organic Process Research & Development investigated the optimal conditions for its storage and use, revealing that the compound exhibits remarkable stability under inert atmospheres and at low temperatures. These findings are critical for ensuring reproducibility in large-scale synthetic applications, further cementing its role in pharmaceutical manufacturing.
In conclusion, 2-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamidoacetic acid (CAS: 2172438-75-2) represents a valuable tool in the toolkit of medicinal chemists and peptide researchers. Its unique structural features and demonstrated applications in drug discovery highlight its potential to contribute to the development of innovative therapeutics. Future research is expected to explore its use in additional therapeutic areas, such as oncology and immunology, further expanding its impact on the field.
2172438-75-2 (2-N-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(methoxymethyl)butanamidoacetic acid) 関連製品
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